(3,3-Dimethyloxolan-2-yl)methanamine
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Overview
Description
(3,3-Dimethyloxolan-2-yl)methanamine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is also known by its IUPAC name, (3,3-dimethyltetrahydrofuran-2-yl)methanamine . This compound is characterized by the presence of a tetrahydrofuran ring substituted with a methanamine group and two methyl groups at the 3-position . It is a versatile compound with applications in various fields of scientific research and industry.
Scientific Research Applications
(3,3-Dimethyloxolan-2-yl)methanamine has diverse applications in scientific research, including:
Safety and Hazards
The safety information available indicates that “(3,3-Dimethyloxolan-2-yl)methanamine” is potentially dangerous . The hazard statements include H227, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Preparation Methods
The synthesis of (3,3-Dimethyloxolan-2-yl)methanamine typically involves the reaction of 3,3-dimethyloxirane with ammonia or an amine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the methanamine group . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and yield .
Chemical Reactions Analysis
(3,3-Dimethyloxolan-2-yl)methanamine undergoes various chemical reactions, including:
Addition: The compound can participate in addition reactions with alkenes or alkynes to form larger molecules.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanamine involves its interaction with molecular targets and pathways in biological systems . The methanamine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors, modulating their activity and function . The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
(3,3-Dimethyloxolan-2-yl)methanamine can be compared with other similar compounds, such as:
(2,2-Dimethyloxolan-3-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.
(2,5-Dimethyloxolan-3-yl)methanamine: Another similar compound with different substitution patterns on the tetrahydrofuran ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3,3-dimethyloxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXXIUMAYDSTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167896-45-7 |
Source
|
Record name | (3,3-dimethyloxolan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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